3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-carbamoyl-2-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-2-3-11-6(8(13)14)4-5(10-11)7(9)12/h4H,2-3H2,1H3,(H2,9,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKIUOKAIKZTIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Synthesis via Hydrazine and β-Ketoester
The foundational step involves cyclocondensation between propylhydrazine and a β-ketoester, such as ethyl 3-oxopentanoate. This reaction proceeds through enolate intermediate formation, followed by nucleophilic attack and ring closure.
Reaction conditions :
- Solvent : Ethanol or methanol under reflux (70–80°C)
- Catalyst : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions
- Yield : 65–80% for intermediate 1-propylpyrazole-5-carboxylate
The regioselectivity of this step is critical. The propyl group occupies the N1 position due to steric and electronic factors, while the ester group directs to C5.
Carbamoyl Group Installation via Halogenation-Amidation
The C3 position is functionalized through halogenation (e.g., bromination using N-bromosuccinimide) followed by amidation with ammonia.
Stepwise protocol :
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the ethyl ester using NaOH (2M) in ethanol-water (1:1) at 60°C, yielding the target carboxylic acid.
Key parameters :
Hydrolysis-Oxidation Pathway from Pyrazoline Precursors
Base-Catalyzed Hydrolysis of Pyrazoline Esters
Patent WO2009121288A1 describes hydrolyzing 3-halo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid esters under basic conditions to form carboxylic acids. Adapting this method:
Simultaneous Oxidation and Acid Chloride Formation
The same patent highlights a one-pot oxidation and acid chloride synthesis using reagents like thionyl chloride:
Carbamoylation via Ammonolysis
The acid chloride intermediate reacts with NH₃ gas in anhydrous ether to install the carbamoyl group:
Alternative Alkylation Strategies
Post-Cyclization Alkylation
Patent DE19701277A1 outlines alkylation of pre-formed pyrazoles using propyl halides:
- Substrate : 1H-Pyrazole-5-carboxylic acid
- Alkylating agent : 1-Bromopropane (2 eq)
- Base : K₂CO₃ in DMF at 100°C (yield: 55%)
This method suffers from regioselectivity issues, producing N1- and N2-propyl isomers requiring chromatographic separation.
Mitsunobu Reaction for Direct N-Propylation
A modern approach employs Mitsunobu conditions for precise N1-functionalization:
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Key Methods
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 3 | 45–55 | ≥95 | High |
| Hydrolysis-Oxidation | 4 | 35–40 | 90 | Moderate |
| Post-Alkylation | 2 | 30–35 | 85 | Low |
Advantages of Cyclocondensation Route :
- Fewer purification steps due to inherent regioselectivity.
- High yields at each stage, suitable for industrial-scale production.
Challenges in Hydrolysis-Oxidation :
Emerging Techniques and Optimization
Microwave-Assisted Synthesis
Recent studies show microwave irradiation reduces reaction times by 60–70% for cyclocondensation steps (e.g., 30 minutes vs. 6 hours).
Enzymatic Hydrolysis
Lipase-catalyzed ester hydrolysis under mild conditions (pH 7, 37°C) achieves 88% yield with minimal by-products.
Flow Chemistry Applications
Continuous-flow systems enhance safety and yield in halogenation steps, achieving 95% conversion with real-time monitoring.
Chemical Reactions Analysis
Types of Reactions
3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Cannabinoid Receptor Modulation
Recent studies have explored the potential of pyrazole derivatives, including 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid, as partial agonists of cannabinoid receptors (CBRs). These compounds are being investigated for their therapeutic applications in treating conditions such as neuropathic pain and metabolic syndromes. The peripheral selectivity of these compounds may provide a safer alternative to traditional cannabinoid therapies, which often penetrate the central nervous system and lead to adverse effects .
Antifungal Activity
Research has shown that pyrazole derivatives exhibit antifungal properties against various phytopathogenic fungi. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against fungi that affect crops, thereby highlighting their potential use as agricultural fungicides .
Insecticide Development
The synthesis of pyrazole derivatives has led to the development of new insecticides that are both effective and environmentally friendly. The preparation methods for these compounds have been optimized to enhance yield and reduce environmental impact, making them suitable candidates for sustainable agriculture .
Herbicide Potential
The structural characteristics of this compound suggest its potential application as a herbicide. Research into similar compounds has indicated that they can inhibit specific enzymatic pathways in plants, leading to effective weed control without harming crops .
Case Study: Cannabinoid Agonist Development
In a study aimed at developing peripherally selective cannabinoid receptor agonists, researchers synthesized several pyrazole derivatives, including those related to this compound. These compounds were tested for their efficacy in vitro, showing promising results in modulating CBR activity without central nervous system penetration .
Case Study: Agricultural Efficacy
A field study conducted on the application of pyrazole-based fungicides demonstrated significant reductions in fungal infections in crops treated with these compounds compared to untreated controls. This study underscores the practical implications of using these compounds in agricultural settings to enhance crop yield and quality .
Mechanism of Action
The mechanism of action of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Pyrazole vs. Pyrrolidine Core: The pyrazole core (aromatic, planar) offers greater metabolic stability compared to the non-aromatic pyrrolidine ring .
Physicochemical Properties
- Solubility : The carboxylic acid moiety in the target compound improves aqueous solubility compared to carbohydrazide hydrazone derivatives . However, the cyclopropyl-containing analog () exhibits lower molecular weight (166.18 vs. 198.20), which may enhance membrane permeability .
- Lipophilicity : The propyl and carbamoyl groups increase logP relative to the cyclopropyl analog, suggesting moderate lipophilicity for balanced absorption .
Pharmacological Activity
- Anticancer Potential: Pyrazole-5-carbohydrazide hydrazones (e.g., ) show activity against A549 lung cancer cells (IC₅₀ ~10–50 μM), likely via apoptosis induction. The target compound’s carboxylic acid group may modulate cytotoxicity by altering cellular uptake .
- CNS Activity: Pyrazole derivatives with carboxamide groups (e.g., ) exhibit anticonvulsant and antidepressant effects. The carbamoyl group in the target compound could similarly interact with GABA receptors or monoamine transporters .
- Enzymatic Interactions : The carboxylic acid moiety may facilitate binding to metalloenzymes (e.g., carbonic anhydrase), a feature less prominent in cyclopropyl-substituted analogs .
Biological Activity
3-Carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid (CAS No. 1946816-83-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a carbamoyl group and a propyl side chain, contributing to its unique properties and biological interactions. Its molecular formula is CHNO.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various enzymes, including cyclooxygenases (COX) and lipoxygenases, which are involved in inflammatory pathways .
- Receptor Binding : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and cancer cell proliferation .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can reduce inflammation by inhibiting key enzymes involved in the inflammatory response .
- Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cells. Related pyrazole compounds have demonstrated efficacy against various cancer cell lines by modulating apoptotic pathways .
- Antimicrobial Effects : Preliminary data suggest that the compound may possess antimicrobial properties, although further studies are required to establish its effectiveness against specific pathogens.
Case Studies
Several studies have focused on the biological activity of pyrazole derivatives, including this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could inhibit COX enzymes effectively, leading to reduced prostaglandin synthesis and decreased inflammation in animal models .
- Study 2 : Another investigation highlighted the anticancer potential of related compounds, showing significant cytotoxic effects on breast and colon cancer cell lines through induction of apoptosis and cell cycle arrest .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for preparing 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid with high purity?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones, followed by functionalization. For example:
Cyclization : React ethyl 3-(propylamino)acrylate with a hydrazine derivative under reflux in ethanol to form the pyrazole core .
Carbamoylation : Treat the intermediate with urea or carbamoyl chloride in the presence of a base (e.g., K2CO3) to introduce the carbamoyl group.
Hydrolysis : Hydrolyze the ester group to carboxylic acid using NaOH in aqueous THF.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC .
Basic: How to resolve discrepancies in NMR data for this compound across literature reports?
Methodological Answer:
Discrepancies may arise from tautomerism (pyrazole NH tautomers) or solvent-dependent shifts. Standardize protocols:
- Use deuterated DMSO-d6 (which stabilizes NH protons) for <sup>1</sup>H NMR.
- Compare with computed spectra (DFT/B3LYP/6-31G**) to validate assignments .
- For <sup>13</sup>C NMR, note that the carboxylic acid carbon typically appears at δ 165–170 ppm, while the carbamoyl carbonyl is near δ 155–160 ppm .
Advanced: What crystallographic strategies are effective for resolving structural ambiguities in substituted pyrazoles?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K to minimize thermal motion.
- Refinement : Employ SHELXL (via Olex2 interface) for high-resolution refinement. Key parameters:
- Validation : Check for missed symmetry (PLATON) and verify hydrogen bonding networks (e.g., carboxylic acid dimers) .
Advanced: How to design experiments to probe the biological target specificity of this compound?
Methodological Answer:
In Silico Screening : Perform molecular docking (AutoDock Vina) against potential targets (e.g., COX-2, MAPK) using the carboxylic acid and carbamoyl groups as pharmacophore anchors .
Mutagenesis Studies : Compare inhibition kinetics of wild-type vs. mutant enzymes (e.g., Ala substitutions at predicted binding residues).
SAR Analysis : Synthesize analogs (e.g., methyl ester or amide derivatives) to assess the necessity of the free carboxylic acid group for activity .
Advanced: How can computational methods predict the electronic properties of this compound for materials science applications?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to compute:
- HOMO-LUMO gaps (indicative of charge transport potential).
- Electrostatic potential maps (to identify nucleophilic/electrophilic sites) .
- Solid-State Analysis : Pair with Hirshfeld surface analysis (CrystalExplorer) to correlate intermolecular interactions (e.g., hydrogen bonds) with bulk conductivity .
Basic: What analytical techniques are critical for confirming the compound’s stability under varying pH conditions?
Methodological Answer:
- pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours.
- Monitoring : Use HPLC (C18 column, 0.1% formic acid/ACN gradient) to detect degradation products.
- Kinetics : Calculate half-life (t1/2) via first-order decay models. The carboxylic acid group may hydrolyze at extreme pH, forming anhydrides or decarboxylated products .
Advanced: How to address contradictions in reported anti-inflammatory activity between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability. Poor absorption (logP < 1) may explain in vivo inefficacy .
- Metabolite Identification : Incubate the compound with liver microsomes to identify active/inactive metabolites (e.g., glucuronide conjugates of the carboxylic acid) .
- Formulation Adjustments : Use nanoemulsions or prodrug strategies (e.g., ester prodrugs) to enhance permeability .
Advanced: What strategies optimize the compound’s selectivity over structurally related off-targets?
Methodological Answer:
- Cocrystallization : Solve the structure of the compound bound to its target (e.g., kinase) to identify key binding residues.
- Fragment Replacement : Replace the propyl group with cyclopropyl to reduce steric clashes in off-target pockets (see analog data in ).
- SPR Biosensing : Quantify binding affinities (KD) for primary vs. secondary targets using surface plasmon resonance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
